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VEGFR-2-IN-24: Quick Profile

While the search results do not contain a dedicated datasheet for a compound named "VEGFR-2-IN-24," a

highly relevant candidate identified in a recent (2025) study is the nicotinamide–thiadiazol hybrid designated

as compound 7a [1]. Its characteristics are summarized below:

Property Description/Value

Primary Target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1]

Reported IC₅₀
(VEGFR-2)

0.095 ± 0.05 μM (in vitro assay) [1]

Anticancer Activity
(IC₅₀)

4.64 ± 0.3 μM (MDA-MB-231), 7.09 ± 0.5 μM (MCF-7) [1]

Key Mechanism Induces apoptosis, activates caspase-3 (8.2-fold), causes S-phase cell cycle
arrest [1]

Computational
Profile

Stable binding in VEGFR-2 active site in 200 ns MD simulations, favorable
MM-GBSA scores [1]

Predicted ADMET Good absorption, high plasma protein binding, non-inhibitor of CYP2D6, non-
mutagenic, non-carcinogenic [1]
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Frequently Asked Questions & Troubleshooting

Q1: What is the primary target and what are the key off-target
concerns for VEGFR-2-IN-24 (compound 7a)?

Primary Target: The compound is designed as a potent and selective inhibitor of VEGFR-2 kinase

activity. Its binding mode and strong inhibitory activity (IC₅₀ = 0.095 μM) have been confirmed

through both biochemical and cellular assays, as well as computational docking and molecular

dynamics simulations [1].

Off-Target Concerns: Although the compound was designed for VEGFR-2 specificity, the main off-

target risks for kinase inhibitors generally lie within the broader kinome, which includes other

structurally similar receptor tyrosine kinases (RTKs). A prominent concern for anti-angiogenic therapy

is the potential to inhibit c-Met (Mesenchymal-epithelial transition factor), as it shares functional

and sometimes structural parallels with VEGFR-2 signaling in cancer [2]. The specific off-target

profile of compound 7a against other kinases should be experimentally verified.

Q2: What experimental protocols can I use to investigate its off-
target effects?

Here are two key methodologies you can employ:

1. Protocol: In Vitro Kinase Selectivity Profiling This is the most direct method to assess off-target activity

across a panel of kinases.

Objective: To measure the compound's inhibitory potency (IC₅₀) against a wide range of purified
human kinases.

Methodology:
Platform: Use commercial, high-throughput kinase profiling services (e.g., Eurofins

DiscoveryScan, Reaction Biology). These platforms can test your compound against hundreds
of kinases at a single concentration (e.g., 1 or 10 µM) to identify potential hits.

Follow-up: For kinases that show significant inhibition in the initial screen, conduct dose-
response experiments to determine accurate IC₅₀ values.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s12873144?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01223f
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534707/full
https://www.smolecule.com/products/s12873144?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Data Analysis: Calculate the selectivity score (S(score)) or generate a kinome interaction tree

to visualize the compound's selectivity profile.

2. Protocol: Cellular Profiling via Downstream Signaling Analysis This protocol assesses the functional

consequences of potential off-target inhibition in a cellular context.

Objective: To determine if the compound modulates signaling pathways downstream of kinases other
than VEGFR-2.

Methodology:
Cell Lines: Use relevant cancer cell lines (e.g., MDA-MB-231, MCF-7) that express VEGFR-2

and other kinases of interest [1].
Treatment: Treat cells with the compound at its IC₅₀ concentration and at a higher

concentration (e.g., 10x IC₅₀) for various time points (e.g., 1, 6, 24 hours).
Analysis: Perform Western Blotting to detect the phosphorylation status of key signaling

proteins.
VEGFR-2 Pathway: Phospho-VEGFR2 (Tyr951, Tyr1175), total VEGFR2, phospho-

ERK1/2, total ERK1/2 [3] [4].
Off-Target Pathways: Phospho-c-Met (Tyr1234/1235), phospho-Akt (Ser473), phospho-

STAT3 (Tyr705). Lack of change in these pathways at therapeutically relevant
concentrations suggests good selectivity.

Validation: Use specific inhibitors of c-Met or other suspected off-target kinases as controls to
confirm the specificity of the observed effects.

The following diagram illustrates the logical workflow for a comprehensive off-target investigation:
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Q3: How can I use in silico methods to predict and reduce off-
target risks early in the workflow?

Computational methods are invaluable for predicting interactions and guiding molecular design to improve

selectivity.

1. Protocol: Predictive Screening with Pharmacophore Models

Objective: To identify compounds that match the essential 3D features of the VEGFR-2 binding site
but not those of common off-targets.

Methodology:
Model Generation: Develop a structure-based pharmacophore model for VEGFR-2 using a

crystal structure (e.g., PDB ID: 4ASD). The model should include features like Hydrogen Bond
Acceptors/Donors, and Hydrophobic regions that match the compound's interactions with key

residues (e.g., Cys919, Glu885, Asp1046) [1] [2].
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Screening: Screen a library of related compounds against the VEGFR-2 model and also

against pharmacophore models of off-target kinases like c-Met. Compounds that score high for
VEGFR-2 but low for off-targets have a higher predicted selectivity [2].

2. Protocol: Molecular Docking and Dynamics for Selectivity Analysis

Objective: To understand the atomic-level interactions that confer selectivity and stability.
Methodology:

System Setup: Obtain crystal structures of VEGFR-2 and potential off-targets (e.g., c-Met).
Prepare the proteins (remove water, add hydrogens, assign charges) and the compound 7a [1]

[2].
Molecular Docking: Dock the compound into the ATP-binding site of both VEGFR-2 and the

off-targets. Analyze the binding poses, key residues involved, and predicted binding affinity.
Molecular Dynamics (MD) Simulations: Run MD simulations (e.g., 100-200 ns) for the

compound bound to VEGFR-2 and to key off-targets. This assesses the stability of the
interactions over time.

Binding Energy Calculation: Use methods like MM-GBSA to calculate the binding free energy.
A significantly more favorable energy for VEGFR-2 compared to off-targets is a strong indicator

of selectivity [1] [2].

The diagram below maps out this integrated computational strategy:

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534707/full
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01223f
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534707/full
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01223f
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534707/full
https://www.smolecule.com/products/s12873144?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: In Silico Design

Pharmacophore Modeling

Molecular Docking

Guide Selective
Compound Design

Molecular Dynamics

MM-GBSA Calculation

Click to download full resolution via product page

I hope this structured technical guide provides a solid foundation for your research support center.

Key Takeaways for Your Technical Guide

Start with Computation: Before costly wet-lab experiments, use in silico pharmacophore screening

and docking to prioritize the most selective compound candidates for synthesis [2].
Validate Experimentally: Computational predictions must be confirmed. A combination of in vitro
kinase profiling and cellular signaling analysis provides a robust assessment of selectivity [1].
Leverage Public Data: The structural and functional insights into VEGFR-2's domains are key to

rationalizing binding and guiding troubleshooting [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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